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Compound of Interest

Compound Name: 5-Bromoquinazolin-4-OL

Cat. No.: B133846

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and spectral characterization of 5-Bromoquinazolin-4-ol. All quantitative data is
summarized in structured tables, and a detailed experimental protocol for its synthesis is
provided.

Molecular Structure and Properties

5-Bromoquinazolin-4-ol is a heterocyclic organic compound featuring a quinazoline core
substituted with a bromine atom at position 5 and a hydroxyl group at position 4. This
substitution pattern imparts specific chemical properties that make it a valuable intermediate in
medicinal chemistry and drug discovery. The tautomeric quinazolinone form is generally

favored.

Table 1: Chemical Identifiers and Properties

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b133846?utm_src=pdf-interest
https://www.benchchem.com/product/b133846?utm_src=pdf-body
https://www.benchchem.com/product/b133846?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

IUPAC Name 5-Bromoquinazolin-4-ol

CAS Number 147006-47-1[1]

Chemical Formula CsHsBrN20

Molecular Weight 225.04 g/mol [1]

Canonical SMILES C1=CC=C2C(=C1Br)C(=O)NC=N2
Appearance Powder or liquid[1]

A diagram of the molecular structure is presented below:

Molecular structure of 5-Bromoquinazolin-4-one.

Experimental Data

While specific experimental spectra for 5-Bromoquinazolin-4-ol are cited as available, the
detailed peak data is not publicly disseminated in the search results. However, based on the
known spectral data of related quinazolinone compounds and general principles of
spectroscopy, the expected characteristic data is summarized below.

Table 2: Predicted Spectroscopic Data
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Technique Expected Characteristic Peaks

Aromatic protons (multiple signals, ~7.0-8.5
ppm), N-H proton (broad singlet, variable ppm),

1H NMR T
C-H proton on the pyrimidine ring (~8.0-8.5

ppm).

N-H stretch (broad, ~3200-3400 cm~1), C=0
stretch (~1650-1700 cm~1), C=N stretch (~1610-

IR Spectroscopy 1630 cm~1), Aromatic C-H stretch (>3000 cm™1),
Aromatic C=C stretch (~1450-1600 cm~1), C-Br
stretch (~500-650 cm~1).

Molecular ion peak (M*) and M+2 peak in a
M Spect . ~1:1 ratio, characteristic of a bromine-containing
ass Spectrometr
P Y compound. Expected m/z values would be

around 224 and 226.

Synthesis of 5-Bromoquinazolin-4-ol

A common and effective method for the synthesis of 4(3H)-quinazolinones is the Niementowski
reaction, which involves the condensation of an anthranilic acid derivative with formamide. For
the synthesis of 5-Bromoquinazolin-4-ol, the appropriate starting material is 2-amino-6-
bromobenzoic acid.

Experimental Protocol: Synthesis via Niementowski Reaction

This protocol is based on established procedures for the synthesis of similar quinazolinone
derivatives.

Materials:
e 2-amino-6-bromobenzoic acid
¢ Formamide

o Water
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o Ethanol
Procedure:

o A mixture of 2-amino-6-bromobenzoic acid (1 equivalent) and an excess of formamide (e.qg.,
4-5 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.

e The reaction mixture is heated to a temperature of 130-140°C and stirred for a period of 4 to
6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography
(TLC).

e Upon completion, the reaction mixture is allowed to cool to room temperature.

e The cooled mixture is then poured into ice-cold water, which should induce the precipitation
of the crude product.

o The precipitate is collected by vacuum filtration and washed thoroughly with cold water to
remove any remaining formamide.

o The crude 5-Bromoquinazolin-4-ol is then dried.

» For further purification, the crude product can be recrystallized from a suitable solvent, such
as ethanol, or purified by column chromatography on silica gel.

The proposed workflow for this synthesis is illustrated in the diagram below.

Starting Materials

Reaction Work-up & Purification Final Product
Formamide
(Healing (130-140°C, 4-6hD—>(Precipitation in Wa\eHFiltrat\OHHRecrystal\izaﬁon (Ethanol) 5-Bromoquinazolin-4-ol
>
2-amino-6-bromobenzoic acid
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Synthetic workflow for 5-Bromoquinazolin-4-ol.

Potential Biological Significance

While specific studies on the biological activity of 5-Bromoquinazolin-4-ol were not identified
in the search results, the quinazoline and quinazolinone scaffolds are of significant interest in
medicinal chemistry due to their wide range of pharmacological activities.[2] Many derivatives
have been developed as potent inhibitors of various protein kinases and are implicated in key

signaling pathways.
Signaling Pathways Associated with Quinazoline Derivatives:

o PI3K/HDAC Pathway: Some quinazolinone-based compounds have been designed as dual
inhibitors of Phosphoinositide 3-kinases (PI13K) and Histone Deacetylases (HDAC), which
are crucial targets in cancer therapy.[2]

o Wnt/B-catenin Pathway: Certain quinazoline analogs have been identified as inhibitors of the
Wnt/B-catenin signaling pathway, which is often dysregulated in colorectal cancer. These
inhibitors may act on downstream elements of the pathway.[3]

 FGFR4 Signaling: Quinazoline derivatives have been developed as inhibitors of the
Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[4]

» VEGFR2-mediated Signaling: Some quinazoline derivatives have shown potential as
angiogenesis inhibitors by targeting Vascular Endothelial Growth Factor Receptor 2
(VEGFR2) and its downstream Akt/mTOR/p70s6k signaling pathway.[5]

The diagram below illustrates a generalized representation of how a quinazoline derivative
might inhibit a receptor tyrosine kinase signaling pathway.
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Generalized kinase inhibition by a quinazoline derivative.

Given the established importance of the quinazoline core in modulating these and other cellular
signaling pathways, 5-Bromoquinazolin-4-ol represents a valuable building block for the
synthesis of novel, biologically active compounds for further investigation in drug discovery

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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